molecular formula C25H30N2O2S B11353572 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one

Cat. No.: B11353572
M. Wt: 422.6 g/mol
InChI Key: ZAKQQMOXWCYPPZ-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the tert-butylphenoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis. These methods are designed to optimize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N2O2S

Molecular Weight

422.6 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)propan-1-one

InChI

InChI=1S/C25H30N2O2S/c1-17(29-20-11-9-19(10-12-20)25(2,3)4)24(28)27-15-13-18(14-16-27)23-26-21-7-5-6-8-22(21)30-23/h5-12,17-18H,13-16H2,1-4H3

InChI Key

ZAKQQMOXWCYPPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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